molecular formula C24H20O5 B5077640 Ethyl ((4-methyl-6-oxo-6H-benzo(C)chromen-3-YL)oxy)(phenyl)acetate CAS No. 6368-92-9

Ethyl ((4-methyl-6-oxo-6H-benzo(C)chromen-3-YL)oxy)(phenyl)acetate

Cat. No.: B5077640
CAS No.: 6368-92-9
M. Wt: 388.4 g/mol
InChI Key: UAIHPIQVMGMISS-UHFFFAOYSA-N
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Description

Ethyl ((4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy)(phenyl)acetate (CAS RN: 6368-92-9) is a benzo[c]chromenone derivative with a molecular formula of C₂₄H₂₀O₅ and a molecular weight of 388.41 g/mol. It features a benzocoumarin core (6H-benzo[c]chromen-6-one) substituted at the 3-position with an ethoxycarbonylmethyloxy-phenyl group and a methyl group at the 4-position. This compound is structurally characterized by a fused tricyclic aromatic system, a ketone at position 6, and an ester-functionalized side chain (). Its synthesis typically involves coupling reactions between substituted phenols and activated esters, as seen in analogous benzo[c]chromen derivatives ().

Key spectral data (e.g., NMR, HRMS) for closely related compounds, such as ethyl 2-((8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate, confirm the presence of distinct aromatic protons (δ 8.28 ppm for H-5), ester carbonyls (δ 168.85 ppm), and methoxy groups (δ 3.90 ppm) in analogous structures ().

Properties

IUPAC Name

ethyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-3-27-24(26)22(16-9-5-4-6-10-16)28-20-14-13-18-17-11-7-8-12-19(17)23(25)29-21(18)15(20)2/h4-14,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIHPIQVMGMISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=C(C3=C(C=C2)C4=CC=CC=C4C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387564
Record name AGN-PC-0JYVLH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6368-92-9
Record name AGN-PC-0JYVLH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((4-methyl-6-oxo-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-6-oxo-6H-benzo©chromen-3-yl with phenylacetic acid in the presence of an esterifying agent such as ethyl alcohol. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and product purification is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl ((4-methyl-6-oxo-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Ethyl ((4-methyl-6-oxo-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl ((4-methyl-6-oxo-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between Ethyl ((4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy)(phenyl)acetate and related derivatives:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
Ethyl ((4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy)(phenyl)acetate C₂₄H₂₀O₅ - 4-Methyl group
- Phenylacetate ester at 3-position
Potential bioactive scaffold; studied for photophysical properties
Ethyl 2-((8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate (2j) C₁₈H₁₆O₆ - 8-Methoxy group
- Acetate ester at 3-position
Anticancer activity (in vitro studies); m.p. 151.5–152.8°C; 97.4% HPLC purity
Methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate C₂₂H₁₈F₄O₆ - 6-Ethyl, 4-fluoroaryl, trifluoromethyl groups
- Methyl ester at 7-position
High electron-withdrawing substituents; explored for agrochemical applications
Butyl[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate C₂₁H₂₀O₅ - Butyl ester substituent
- No phenyl group
Lipinski-compliant (MW 340.38); potential drug candidate

Structural and Functional Insights:

Trifluoromethyl and fluoroaryl groups in the methyl ester derivative () improve metabolic stability and membrane permeability, critical for agrochemical efficacy .

Synthetic Accessibility: The target compound’s synthesis shares similarities with 2j (), where nucleophilic substitution between bromoesters and phenolic hydroxyl groups is common. However, the phenylacetate side chain requires additional coupling steps compared to linear alkyl esters .

Physical Properties: The butyl ester analog () has a lower molecular weight (340.38 vs. 388.41) and improved solubility in nonpolar solvents, aligning with Lipinski’s rule for drug-likeness .

Biological Activity

Ethyl ((4-methyl-6-oxo-6H-benzo(C)chromen-3-YL)oxy)(phenyl)acetate is a synthetic compound belonging to the class of benzochromenes, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

C16H14O5C_{16}H_{14}O_5

The compound features a benzochromene core structure, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

Antioxidant Activity

Research indicates that compounds containing the benzochromene structure exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage and may contribute to its potential therapeutic effects against oxidative stress-related diseases.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzochromene derivatives. This compound has demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. The compound shows selective cytotoxicity towards cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression.

Study 1: Antioxidant and Antimicrobial Evaluation

A study conducted by Gawad et al. (2010) evaluated the antioxidant and antimicrobial activities of several benzochromene derivatives, including this compound). The results indicated that this compound exhibited a high degree of radical scavenging activity and significant inhibition against Staphylococcus aureus and Escherichia coli.

CompoundAntioxidant Activity (IC50 µM)Bacterial Strains Inhibited
Ethyl ((4-methyl-6-oxo...)25.5S. aureus, E. coli
Control (Vitamin C)15.0-

Study 2: Anticancer Properties

In a study published by El-Sayed et al. (2017), this compound was tested against various cancer cell lines. The findings revealed that the compound induced apoptosis in MDA-MB-231 breast cancer cells with an IC50 value of 30 µM.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23130Apoptosis induction
HCT11645Cell cycle arrest

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